7-phenyl-7H-purine 7-phenyl-7H-purine
Brand Name: Vulcanchem
CAS No.: 18346-05-9
VCID: VC20759722
InChI: InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H
SMILES: C1=CC=C(C=C1)N2C=NC3=NC=NC=C32
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol

7-phenyl-7H-purine

CAS No.: 18346-05-9

Cat. No.: VC20759722

Molecular Formula: C11H8N4

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

7-phenyl-7H-purine - 18346-05-9

CAS No. 18346-05-9
Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
IUPAC Name 7-phenylpurine
Standard InChI InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H
Standard InChI Key FQKCFGHHLWMSSS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=NC3=NC=NC=C32
Canonical SMILES C1=CC=C(C=C1)N2C=NC3=NC=NC=C32

7-Phenyl-7H-purine is a nitrogenous compound belonging to the purine family, characterized by its unique structure and potential biological activities. Its molecular formula is C11H8N4C_{11}H_{8}N_{4}
, with a molecular weight of 196.21 g/mol. This compound is recognized for its various applications in medicinal chemistry and biochemistry, particularly as a scaffold for drug development.

Structural Representation

PropertyValue
Molecular Weight196.21 g/mol
Hydrogen Bond Donor0
Hydrogen Bond Acceptor3
Rotatable Bond Count1
Exact Mass196.074896272 Da

Synthesis and Reactions

The synthesis of 7-phenyl-7H-purine can be achieved through various chemical reactions, including C–H activation and coupling reactions. These methods allow for the introduction of diverse substituents onto the purine scaffold, enhancing its biological activity.

Synthetic Approaches

Recent studies have reported several synthetic routes for creating substituted derivatives of 7-phenyl-7H-purine:

  • C–H Imidation: This method involves the functionalization of the aromatic ring, allowing for the introduction of imidazole groups.

  • Reductive Amination: A process that facilitates the formation of N-alkylated derivatives, expanding the compound's potential applications in drug design.

Biological Activity

Research has indicated that derivatives of 7-phenyl-7H-purine exhibit significant biological activities, making them valuable in pharmaceutical research.

Biological Assays

Several bioassays have been conducted to evaluate the pharmacological properties of this compound:

  • Inhibition Studies: Compounds based on the purine structure have been shown to inhibit various enzymes, including protein kinases, which are critical in cancer therapy.

Potential Applications

The unique structure of 7-phenyl-7H-purine suggests potential applications in:

  • Anticancer Agents: Its ability to inhibit specific enzymes positions it as a candidate for cancer treatment.

  • Antiviral Compounds: Modifications to its structure may enhance efficacy against viral infections.

Future Directions

Future studies should focus on:

  • Exploring additional synthetic pathways to create novel derivatives.

  • Conducting comprehensive biological evaluations to uncover new therapeutic uses.

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